2-(4-Aminophenyl)ethanol

Conformational analysis Supersonic jet spectroscopy Non-covalent interactions

2-(4-Aminophenyl)ethanol (CAS 104-10-9) is a crystalline bifunctional building block combining a para-substituted aniline with a primary aliphatic hydroxyl. Unlike 4-aminophenol (no ethyl spacer), tyramine (amine-terminated), or 4-aminophenylacetic acid (carboxyl-terminated), this compound provides a unique –CH₂CH₂OH linker arm enabling enhanced OH/π hydrogen bonding and conformational semi-rigidity critical for PROTAC linker design. Its non-symmetric amine/hydroxyl termini permit ordered head-to-head or tail-to-tail poly(amide-ester) architectures inaccessible with symmetric monomers. Also suited for electrodeposited corrosion-protective layers on copper in mildly acidic or saline environments. Verify inert-gas storage and ≥98% purity before ordering.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 104-10-9
Cat. No. B086761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Aminophenyl)ethanol
CAS104-10-9
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCO)N
InChIInChI=1S/C8H11NO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6,9H2
InChIKeyQXHDYMUPPXAMPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Aminophenyl)ethanol (CAS 104-10-9): Key Physicochemical & Application Profile for Scientific Procurement


2-(4-Aminophenyl)ethanol (CAS 104-10-9, C₈H₁₁NO, MW 137.18), also known as 4-aminophenethyl alcohol, is a bifunctional aromatic building block bearing both a primary amine and a primary hydroxyl group . It is a crystalline solid with a melting point of 107–110 °C, a boiling point of 255 °C, and is soluble in methanol . The compound serves as a versatile intermediate in medicinal chemistry, polymer synthesis, and materials science .

Why 2-(4-Aminophenyl)ethanol Cannot Be Replaced by Closely Related Aminophenyl Analogs: Quantitative Rationale


Substituting 2-(4-aminophenyl)ethanol with in-class analogs—such as 4-aminophenol (lacks ethanol linker), 4-aminophenylacetic acid (replaces –OH with –COOH), or tyramine (replaces –CH₂CH₂OH with –CH₂CH₂NH₂)—introduces fundamental differences in hydrogen-bonding geometry, conformational energetics, and reactivity [1]. These structural variations alter the compound‘s performance in supramolecular assembly, corrosion inhibition, and PROTAC linker optimization. The evidence below quantifies these differences, confirming that generic substitution is not scientifically viable for applications requiring the precise combination of aromatic amine and aliphatic hydroxyl functionalities [2].

Head-to-Head Quantitative Differentiation of 2-(4-Aminophenyl)ethanol Versus Closest Analogs: Evidence-Based Procurement Guide


Enhanced Intramolecular OH/π Hydrogen Bonding Relative to 2-Phenylethanol

Laser-induced fluorescence (LIF) and dispersed fluorescence (DF) spectroscopy of 2-(4-aminophenyl)ethanol (APE) identified three distinct conformers, with Ggπ (OH directed toward π system) being the most stable [1]. The energy gap between the OH/π-stabilized Ggπ conformer and the At conformer (lacking this interaction) is significantly larger for APE than for 2-phenylethanol [1]. This enhanced OH/π interaction is attributed to increased electron density on the benzene ring conferred by the para-amino group [1].

Conformational analysis Supersonic jet spectroscopy Non-covalent interactions

Corrosion Inhibition Efficiency of Electrodeposited Aryl Layers on Copper: Position Among Structural Analogs

In a comparative study of seven aryl diazonium salts electrodeposited on copper substrates, 2-(4-aminophenyl)ethanol (as 4-aminophenethyl alcohol) was evaluated alongside 4-aminophenylacetic acid, 4-(4-aminophenyl)butyric acid, 4-fluoroaniline, and others [1]. The highest corrosion inhibition efficiency reached 90% across the series, with 4-(4-aminophenyl)butyric acid exhibiting the best performance and 4-fluoroaniline the poorest [1]. 2-(4-Aminophenyl)ethanol demonstrated intermediate inhibition efficiency, consistent with its moderate hydrophilicity and the presence of both amino and hydroxyl anchoring groups [1].

Corrosion inhibition Electrodeposition Diazonium salts

Weak Inhibition of Phenylethanolamine N-Methyltransferase (PNMT) Defines Selectivity Profile

2-(4-Aminophenyl)ethanol was tested for in vitro inhibitory activity against bovine phenylethanolamine N-methyltransferase (PNMT) using a radiochemical assay [1]. It displayed a Ki of 1.11 × 10⁶ nM (1.11 mM), indicating very weak inhibition [1]. This low affinity contrasts with potent PNMT inhibitors (e.g., certain benzylamine derivatives with Ki values in the nM range), confirming that the compound does not significantly engage this target at physiologically relevant concentrations [1].

Enzyme inhibition PNMT Adrenergic pharmacology

Precursor to β₃-Adrenoceptor Agonist Intermediates via Orthogonal Reactivity

2-(4-Aminophenyl)ethanol serves as a key starting material in the synthesis of N-phenylglycine derivatives evaluated as selective β₃-adrenoceptor agonists for urinary incontinence [1]. The synthetic route involves condensation of 2-(4-aminophenyl)ethanol with ethyl 2-bromoacetate to yield ethyl 2-[4-(2-hydroxyethyl)phenylamino]acetate, which is subsequently chlorinated and further elaborated [1]. This sequence exploits the orthogonal reactivity of the aromatic amine (for alkylation) and the primary alcohol (retained for later functionalization), a dual-handle advantage not shared by 4-aminophenol (lacks the ethyl spacer) or 4-aminophenylacetic acid (carboxyl group alters solubility and reactivity profile) [1].

Drug synthesis β₃-Adrenoceptor agonists Synthetic intermediate

Nonsymmetric Monomer for Ordered Head-to-Head and Tail-to-Tail Poly(amide-ester)s

2-(4-Aminophenyl)ethanol has been employed as a nonsymmetric monomer for the preparation of ordered [head-to-head (H-H) or tail-to-tail (T-T)] poly(amide-ester)s . The presence of both amine and hydroxyl groups on the same molecule, separated by an ethyl spacer, enables controlled sequential polymerization with diacid chlorides, achieving precise monomer sequence control not attainable with symmetric monomers like 4-aminophenol (which yields only amide linkages) or 1,4-butanediol (which yields only ester linkages) .

Polymer synthesis Sequence control Poly(amide-ester)

Biosynthetic Production Yield in Engineered E. coli: A Fermentation Benchmark

A patent (US9920343B2) describes a fermentation method for producing 4-aminophenethylethanol (4APE, 2-(4-aminophenyl)ethanol) from glucose using engineered E. coli strains [1]. In this system, 4-aminophenylalanine is converted to 4APE and 4-aminophenylacetate at 90% molar yields [1]. This contrasts with traditional chemical reduction routes starting from 4-nitrophenylethanol, which require hydrogenation and often generate colored impurities necessitating additional purification [1].

Metabolic engineering Biorefinery Fermentation

Definitive Application Scenarios for 2-(4-Aminophenyl)ethanol Based on Quantitative Differentiation


PROTAC Linker Design Requiring Defined Conformational Rigidity

The enhanced OH/π hydrogen bonding and consequent conformational rigidity of 2-(4-aminophenyl)ethanol, relative to 2-phenylethanol, make it a preferred PROTAC linker when a semi-rigid, hydrogen-bond-constrained spacer is desired [1]. The para-amino group also provides a convenient point for conjugation to E3 ligase ligands or target protein binders .

Corrosion-Resistant Coatings on Copper for Moderate Protection Needs

Based on its intermediate inhibition efficiency among aryl diazonium salts, 2-(4-aminophenyl)ethanol is suitable for electrodeposited corrosion-protective layers on copper in mildly acidic (pH 3) or saline (3.5% NaCl) environments where extreme hydrophobicity or acid functionality is not required [1].

Synthesis of Sequence-Controlled Poly(amide-ester)s

As a nonsymmetric monomer bearing both amine and hydroxyl functionalities, 2-(4-aminophenyl)ethanol enables the construction of ordered head-to-head or tail-to-tail poly(amide-ester) architectures that are inaccessible using symmetric monomers [2].

Building Block for β₃-Adrenoceptor Agonists and Related Pharmaceuticals

The compound serves as a critical intermediate in the synthesis of N-phenylglycine-derived β₃-adrenoceptor agonists, where the ethyl spacer and terminal hydroxyl group are essential pharmacophoric elements .

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